N-Acetoacetyl-N-methyl-2-(3,4-dimethoxyphenyl)ethylamine
Overview
Description
N-Acetoacetyl-N-methyl-2-(3,4-dimethoxyphenyl)ethylamine is a chemical compound with the molecular formula C15H21NO4. It is primarily used in proteomics research and is known for its solubility in acetone, ether, and ethyl acetate .
Scientific Research Applications
N-Acetoacetyl-N-methyl-2-(3,4-dimethoxyphenyl)ethylamine is widely used in scientific research, particularly in the field of proteomics. It is employed in the study of protein interactions, modifications, and functions. Additionally, it has applications in medicinal chemistry for the development of new therapeutic agents and in industrial chemistry for the synthesis of complex organic molecules .
Preparation Methods
The synthesis of N-Acetoacetyl-N-methyl-2-(3,4-dimethoxyphenyl)ethylamine involves multiple steps. One common method starts with the synthesis of 3,4-dimethoxyphenylacetone, which is then condensed with acetaldehyde. The resulting product undergoes N-methylation to yield the target compound . Industrial production methods typically involve similar steps but are optimized for larger scale production and higher yields.
Chemical Reactions Analysis
N-Acetoacetyl-N-methyl-2-(3,4-dimethoxyphenyl)ethylamine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetoacetyl group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used .
Mechanism of Action
The mechanism by which N-Acetoacetyl-N-methyl-2-(3,4-dimethoxyphenyl)ethylamine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
N-Acetoacetyl-N-methyl-2-(3,4-dimethoxyphenyl)ethylamine can be compared with other similar compounds such as:
This compound: This compound shares a similar structure but may have different functional groups or substituents.
This compound: Another similar compound with slight variations in its molecular structure.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical properties and reactivity .
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-oxobutanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-11(17)9-15(18)16(2)8-7-12-5-6-13(19-3)14(10-12)20-4/h5-6,10H,7-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJZKMELWTFQEPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)N(C)CCC1=CC(=C(C=C1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30394904 | |
Record name | N-ACETOACETYL-N-METHYL-2-(3,4-DIMETHOXYPHENYL)ETHYLAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30394904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887352-04-7 | |
Record name | N-ACETOACETYL-N-METHYL-2-(3,4-DIMETHOXYPHENYL)ETHYLAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30394904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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